2,3,6-Trimethoxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethoxyamphetamine is a member of the trimethoxyamphetamine family, which consists of isomeric psychedelic hallucinogenic drugs. These compounds are analogs of the phenethylamine cactus alkaloid mescaline. The trimethoxyamphetamine family includes six different isomers, each differing in the position of the three methoxy groups. This compound is known for its hallucinogenic properties and has been studied for its potential effects on the central nervous system .
Preparation Methods
The synthesis of 2,3,6-Trimethoxyamphetamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3,6-trimethoxybenzaldehyde.
Reductive Amination: The precursor undergoes reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,6-Trimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,6-Trimethoxyamphetamine has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the effects of methoxy substitution on the phenethylamine structure.
Biology: Research has focused on its interaction with neurotransmitter systems, particularly serotonin receptors, to understand its hallucinogenic effects.
Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Its structural analogs are used in the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of 2,3,6-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction likely underlies its hallucinogenic effects. Additionally, it may exhibit agonist activity on dopamine receptors, contributing to its psychoactive properties. The compound’s effects on neurotransmitter systems result in altered perception, mood, and cognition .
Comparison with Similar Compounds
2,3,6-Trimethoxyamphetamine is one of six isomers in the trimethoxyamphetamine family. Other isomers include:
- 3,4,5-Trimethoxyamphetamine
- 2,4,5-Trimethoxyamphetamine
- 2,3,4-Trimethoxyamphetamine
- 2,3,5-Trimethoxyamphetamine
- 2,4,6-Trimethoxyamphetamine
Each isomer differs in the position of the methoxy groups on the phenyl ring, leading to variations in their pharmacological effects. This compound is unique due to its specific methoxy substitution pattern, which influences its interaction with neurotransmitter receptors and its overall psychoactive profile .
Properties
CAS No. |
20513-16-0 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(2,3,6-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4/h5-6,8H,7,13H2,1-4H3 |
InChI Key |
OASZJWLOOFXASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.